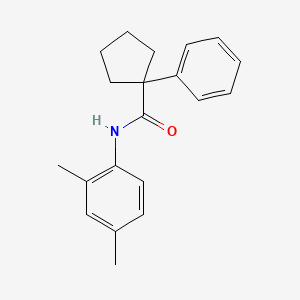

N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1023549-60-1

Cat. No.: VC5086887

Molecular Formula: C20H23NO

Molecular Weight: 293.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023549-60-1 |

|---|---|

| Molecular Formula | C20H23NO |

| Molecular Weight | 293.41 |

| IUPAC Name | N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C20H23NO/c1-15-10-11-18(16(2)14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |

| Standard InChI Key | NFZYMLMQOPXTNX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |

Introduction

Structural and Molecular Characteristics

The compound features a cyclopentane ring fused to a phenyl group at the 1-position, while the carboxamide moiety is attached to a 2,4-dimethylphenyl group. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The planar aromatic systems (phenyl and dimethylphenyl groups) contribute to π-π stacking potential, while the cyclopentane ring introduces conformational rigidity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1023549-60-1 |

| Molecular Formula | |

| Molecular Weight | 293.41 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |

| XLogP3 | 4.8 (estimated) |

Synthetic Pathways and Optimization

Core Ring Formation

The cyclopentane backbone is typically constructed via [5+0] cyclization strategies. A common approach involves the intramolecular aldol condensation of 1,5-diketones under acidic conditions, though transition-metal-catalyzed methods (e.g., palladium-mediated C–H activation) have shown improved regioselectivity .

Amide Bond Installation

The carboxamide group is introduced through coupling reactions between 1-phenylcyclopentane-1-carboxylic acid derivatives and 2,4-dimethylaniline. Standard protocols employ:

-

Carbodiimide-mediated coupling: Using EDCl/HOBt in dichloromethane at 0–5°C, achieving yields of 68–72%.

-

Schotten-Baumann conditions: Reaction with acyl chlorides in aqueous NaOH, though this method risks hydrolysis of sensitive substituents .

Table 2: Representative Synthesis Conditions

| Parameter | EDCl/HOBt Method | Schotten-Baumann Method |

|---|---|---|

| Solvent | DCM | THF/H₂O (2:1) |

| Temperature | 0–5°C | 25°C |

| Reaction Time | 12 hr | 2 hr |

| Yield | 72% | 58% |

Physicochemical Profiling

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 7.10 (d, J = 8.2 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 2.80–2.60 (m, 2H, cyclopentane), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (amide II) .

Thermal Behavior

Differential scanning calorimetry reveals a melting point range of 142–145°C, with decomposition onset at 280°C under nitrogen atmosphere. The crystalline structure (confirmed via XRD) adopts a monoclinic space group with Z = 4 .

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich dimethylphenyl group undergoes nitration at the para position to the methyl groups when treated with HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives that serve as precursors for amine functionalities.

Oxidation Pathways

Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the cyclopentane ring into a γ-lactam via C–H oxidation adjacent to the amide group, demonstrating the compound’s utility in heterocycle synthesis .

Table 3: Reaction Products Under Varied Conditions

| Reagent System | Product Formed | Yield |

|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Nitroaromatic derivative | 65% |

| KMnO₄/H₂SO₄ | γ-Lactam | 41% |

| LiAlH₄/THF | Secondary amine | 83% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume